Motixafortide

Catalog No.
S521530
CAS No.
664334-36-5
M.F
C97H144FN33O19S2
M. Wt
2159.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Motixafortide

CAS Number

664334-36-5

Product Name

Motixafortide

IUPAC Name

3,6-bis(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C97H144FN33O19S2

Molecular Weight

2159.5 g/mol

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)

InChI Key

JJVZSYKFCOBILL-UHFFFAOYSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

BKT140; BKT 140; BKT-140; BL8040; BL 8040; BL-8040. TN-14003; 4F-Benzoyl-TN14003; TF 14016; TF14016; TF-14016.

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Description

The exact mass of the compound Motixafortide is 2158.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mobilization of Hematopoietic Stem Cells (HSCs):

Motixafortide's primary focus in research is its ability to mobilize HSCs. HSCs reside in bone marrow and are responsible for generating all blood cell types. In stem cell transplantation procedures, collecting a sufficient number of HSCs from the donor is crucial for successful engraftment in the recipient. Motixafortide acts by binding to CXCR4, a receptor on the surface of HSCs. This binding triggers the release of HSCs from the bone marrow into the bloodstream, facilitating their collection for transplantation.

Improving Engraftment in Stem Cell Transplants:

Studies are investigating Motixafortide's potential to enhance engraftment, the process by which transplanted HSCs take root and begin producing new blood cells in the recipient. Low engraftment rates can lead to transplant failure. Motixafortide may improve engraftment by mobilizing a wider variety of HSCs, including those with superior regenerative potential [].

Stem Cell Gene Therapy:

Motixafortide holds promise in the field of stem cell gene therapy. Gene therapy involves introducing healthy genes into a patient's cells to treat various diseases. Motixafortide could potentially aid collection of HSCs for genetic modification and subsequent reintroduction into the patient [].

Application in Autologous and Allogeneic Transplants:

Research is ongoing to determine the efficacy of Motixafortide in both autologous (using a patient's own HSCs) and allogeneic (using HSCs from a donor) stem cell transplants. Studies suggest Motixafortide may be beneficial in mobilizing HSCs in patients with conditions like multiple myeloma, where traditional mobilization methods are less effective.

Combination Therapy:

Scientific investigations are exploring the use of Motixafortide in combination with other mobilization agents to achieve even greater mobilization efficiency. This approach could be particularly valuable in patients with poor mobilization or those undergoing transplants for specific diseases [].

Motixafortide, marketed under the brand name Aphexda, is a synthetic cyclic peptide utilized primarily in the treatment of multiple myeloma. It acts as an antagonist of the C-X-C Motif Chemokine Receptor 4, commonly known as CXCR4. This receptor plays a pivotal role in the trafficking and homing of hematopoietic stem cells to the bone marrow. By inhibiting CXCR4, motixafortide facilitates the mobilization of these stem cells into peripheral blood for collection and subsequent autologous transplantation. The compound is characterized by its unique structure, which includes a sequence of amino acids with various modifications that enhance its binding affinity and biological activity .

Motixafortide functions by specifically blocking the CXCR4 chemokine receptor on hematopoietic stem cells. CXCR4 plays a critical role in the homing of HSCs to the bone marrow niche. By binding to CXCR4, Motixafortide disrupts this homing process, causing HSCs to mobilize from the bone marrow and enter the peripheral bloodstream, where they can be easily collected for transplantation [].

Motixafortide is generally well-tolerated, with the most common side effects being mild and transient injection site reactions []. However, some studies have reported cases of more serious adverse events, including mobilization syndrome and venous thromboembolism [].

Motixafortide undergoes non-specific degradation through catabolic pathways, resulting in smaller peptides and individual amino acids. Its chemical structure consists of 97 carbon atoms, 144 hydrogen atoms, one fluorine atom, 33 nitrogen atoms, and 19 oxygen atoms, with a molecular weight of approximately 2159.55 g/mol . The compound's mechanism involves blocking the binding of its ligand, stromal-derived factor-1α (SDF-1α), to CXCR4, which is crucial for stem cell anchoring within the marrow .

Motixafortide exhibits high affinity for CXCR4, with an inhibitory concentration (IC50) ranging from 0.42 to 4.5 nM. This strong binding allows for prolonged receptor occupancy exceeding 48 hours . The compound has been shown to significantly increase circulating hematopoietic stem and progenitor cells in clinical settings, facilitating their collection during leukapheresis procedures . Additionally, motixafortide has demonstrated effectiveness in mobilizing various subsets of hematopoietic stem cells, thereby enhancing the potential for successful transplantation .

The synthesis of motixafortide involves complex peptide chemistry techniques. It is composed of a specific sequence of amino acids, including unnatural modifications such as a 4-fluorobenzoyl N-terminal capping group and a naphthalene derivative sidechain at position three. These modifications are crucial for its high binding affinity and stability . The synthesis typically employs solid-phase peptide synthesis methods to assemble the peptide chain in a controlled manner.

Motixafortide is primarily indicated for use in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells for patients with multiple myeloma requiring autologous transplantation. Clinical studies have shown that it significantly enhances the yield of CD34+ hematopoietic stem cells compared to G-CSF alone . Beyond oncology, its potential applications may extend to other conditions involving stem cell mobilization.

Interaction studies have revealed that motixafortide binds effectively to CXCR4 through charge–charge interactions facilitated by its six cationic residues. These interactions stabilize the inactive state of CXCR4 and prevent its activation by SDF-1α . This mechanism not only aids in mobilizing stem cells but also minimizes adverse effects associated with unwanted receptor activation.

Motixafortide shares similarities with other compounds that target CXCR4 or facilitate hematopoietic stem cell mobilization. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
PlerixaforCXCR4 antagonistFirst approved CXCR4 inhibitor; used for similar indications
AMD3100CXCR4 antagonistSmall molecule; used primarily in HIV research
FilgrastimGranulocyte-colony stimulating factorStimulates granulocyte production; often used in conjunction with motixafortide
BMS-936559Monoclonal antibody targeting CXCR4Selective blockade; potential for broader applications

Uniqueness of Motixafortide: Unlike small molecule inhibitors like plerixafor or monoclonal antibodies, motixafortide is a cyclic peptide that provides sustained receptor occupancy and a favorable pharmacokinetic profile, making it particularly effective in mobilizing primitive hematopoietic stem cells .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.9

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

34

Exact Mass

2159.0775248 g/mol

Monoisotopic Mass

2158.0741700 g/mol

Heavy Atom Count

152

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DA9G065962

Drug Indication

Motixafortide is indicated for use in combination with [filgrastim] to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma.

Mechanism of Action

Motixafortide is an inhibitor of C-X-C Motif Chemokine Receptor 4 (CXCR4) that blocks the binding of its ligand, stromal-derived factor-1α (SDF-1α)/C-X-C Motif Chemokine Ligand 12 (CXCL12). Both CXCR4 and SDF-1α play a role in the trafficking of hematopoietic stem cells to the bone marrow compartment, with CXCR4 helping to anchor stem cells to the marrow matrix (via SDF-1α or the induction of other adhesion molecules). The inhibition of CXCR4 thus results in elevations in circulating hematopoietic stem and progenitor cells into the peripheral circulation, facilitating their collection for the purposes of autologous transplantation.

Absorption Distribution and Excretion

Following subcutaneous injection, motixafortide Tmax ranged from 0.25 to 1.17 hours.
In animal studies in which radiolabeled motixafortide was administered, approximately 80% of the radioactive material was excreted in the urine. No parent drug was detected in the urine, and no single metabolite exceeded 30% of the total clearance.
In a typical patient, the estimated volume of distribution to the central compartment is 27 liters.
In a typical patient, the apparent total clearance of motixafortide is 46.5 L/h.

Metabolism Metabolites

Motixafortide is broken down via non-specific catabolic processes to smaller peptides and amino acids.

Wikipedia

Bl-8040

Biological Half Life

The effective half-life of motixafortide in human plasma is approximately 2 hours.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-04-14
1: Beider K, Ribakovsky E, Abraham M, Wald H, Weiss L, Rosenberg E, Galun E, Avigdor A, Eizenberg O, Peled A, Nagler A. Targeting the CD20 and CXCR4 Pathways in Non Hodgkin Lymphoma with Rituximab and high affinity CXCR4 antagonist BKT140. Clin Cancer Res. 2013 May 10. [Epub ahead of print] PubMed PMID: 23637121.
2: Discussion. J Thorac Cardiovasc Surg. 2012 Nov;144(5):1175. doi: 10.1016/j.jtcvs.2012.07.048. Epub 2012 Aug 24. PubMed PMID: 22925569.
3: Fahham D, Weiss ID, Abraham M, Beider K, Hanna W, Shlomai Z, Eizenberg O, Zamir G, Izhar U, Shapira OM, Peled A, Wald O. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer. J Thorac Cardiovasc Surg. 2012 Nov;144(5):1167-1175.e1. doi: 10.1016/j.jtcvs.2012.07.031. Epub 2012 Aug 24. PubMed PMID: 22925564.
4: de Nigris F, Schiano C, Infante T, Napoli C. CXCR4 inhibitors: tumor vasculature and therapeutic challenges. Recent Pat Anticancer Drug Discov. 2012 Sep;7(3):251-64. Review. PubMed PMID: 22376154.
5: Burger JA, Stewart DJ, Wald O, Peled A. Potential of CXCR4 antagonists for the treatment of metastatic lung cancer. Expert Rev Anticancer Ther. 2011 Apr;11(4):621-30. doi: 10.1586/era.11.11. Review. PubMed PMID: 21504328.
6: Beider K, Begin M, Abraham M, Wald H, Weiss ID, Wald O, Pikarsky E, Zeira E, Eizenberg O, Galun E, Hardan I, Engelhard D, Nagler A, Peled A. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth. Exp Hematol. 2011 Mar;39(3):282-92. doi: 10.1016/j.exphem.2010.11.010. Epub 2010 Dec 5. PubMed PMID: 21138752.
7: Burger JA, Stewart DJ. CXCR4 chemokine receptor antagonists: perspectives in SCLC. Expert Opin Investig Drugs. 2009 Apr;18(4):481-90. doi: 10.1517/13543780902804249 . Review. PubMed PMID: 19335276.

Explore Compound Types